molecular formula C9H14O2 B2538198 2-Hydroxybicyclo[3.3.1]nonan-9-one CAS No. 2568-21-0

2-Hydroxybicyclo[3.3.1]nonan-9-one

Cat. No.: B2538198
CAS No.: 2568-21-0
M. Wt: 154.209
InChI Key: DXCDASFNJFCEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxybicyclo[3.3.1]nonan-9-one (CAS 2568-21-0) is a synthetically accessible compound featuring a three-dimensional bicyclic scaffold that is highly valued in medicinal chemistry for expanding sp³-rich chemical space . This structural motif is predominant in many biologically active natural products and is a subject of research for developing novel anticancer chemotherapeutics . The bicyclo[3.3.1]nonane core is a key intermediate for constructing complex, chiral molecules that can mimic peptide structures and inhibit protein-protein interactions . Researchers are exploring derivatives of this scaffold, such as related bicyclo[3.3.1]nonanols, as novel inhibitors of Heat Shock Protein 90 (HSP90)—a promising anticancer target . These inhibitors have shown a unique mechanism, selectively inhibiting the ATPase activity of HSP90 and leading to the inactivation of client proteins like HIF-1α, without inducing a pro-survival heat shock response that can cause drug resistance . This makes the scaffold a valuable template for designing next-generation targeted therapies . The compound serves as a versatile building block for chemical exploration and biological evaluation in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDASFNJFCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C(C1)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Hydroxybicyclo 3.3.1 Nonan 9 One and Analogs

Convergent and Divergent Synthetic Routes

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. capes.gov.br

A powerful one-pot strategy for the synthesis of 6-hydroxybicyclo[3.3.1]nonane-2,9-diones involves a domino Michael-aldol annulation of cycloalkane-1,3-diones with enals. rsc.orgucl.ac.ukdocumentsdelivered.com This method provides a general route to these bicyclic systems under convenient conditions. rsc.orgresearchgate.net The stereochemical outcome of the annulation can often be controlled by the judicious choice of solvent, base, and temperature. rsc.orgresearchgate.net This methodology has been shown to be compatible with a range of substituents on the bicyclo[3.3.1]nonane-2,9-dione scaffold. rsc.org Oxidation of the resulting annulation products can then furnish the corresponding bicyclic triketones. rsc.orgresearchgate.net

For instance, the reaction of substituted 1,3-cyclohexanediones with enals can proceed via a tandem Michael-Aldol reaction to yield bicyclic ketols. ucl.ac.uk This approach highlights the versatility of the domino Michael-aldol strategy in accessing functionalized bicyclo[3.3.1]nonane cores.

Domino Michael-Aldol Annulation for Bicyclo[3.3.1]nonane Synthesis
Cycloalkane-1,3-dioneEnalKey ConditionsProductReference
Cyclohexane-1,3-dioneAcroleinBase catalyst (e.g., TMG)6-Hydroxybicyclo[3.3.1]nonane-2,9-dione rsc.org
2,4,4-Trimethylcyclohexane-1,3-dioneVarious enalsSolvent, base, and temperature controlSubstituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones rsc.org

Tandem Mannich annulation reactions provide an effective route to nitrogen-containing bicyclo[3.3.1]nonane analogs, specifically 3-azabicyclo[3.3.1]nonanes. rsc.org A notable one-pot synthesis involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, affording 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org This represents a significant advancement, as it utilizes readily available aromatic ketones as precursors. rsc.org The proposed mechanism for this transformation involves the formation of an iminium ion, which then undergoes a Mannich-type reaction and subsequent cyclization to form the bicyclic framework. nih.gov

Tandem Mannich Annulation for 3-Azabicyclo[3.3.1]nonane Synthesis
Starting MaterialsKey FeaturesYieldReference
Aromatic ketones, paraformaldehyde, dimethylamineOne-pot tandem reactionUp to 83% rsc.org

Organocascade reactions, which are catalyzed by small organic molecules, have emerged as a powerful tool for the construction of complex molecular architectures. dokumen.pub An unusual 1,6-addition of cyclohexanones to (E)-2-(3-arylallylidene)-1H-indene-1,3(2H)-diones initiates an organocascade synthesis of bicyclo[3.3.1]nonan-9-ones. acs.org This reaction proceeds through a sequence of transformations, including Michael addition and intramolecular aldol (B89426) condensation, to build the bicyclic system. nih.gov

Intramolecular cyclization reactions are fundamental to the synthesis of bicyclic systems. ucl.ac.uk In the context of bicyclo[3.3.1]nonan-9-ones, intramolecular aldolization and condensation reactions are particularly important. These reactions involve the formation of a carbon-carbon bond within a single molecule to create the second ring of the bicyclic system.

A key strategy involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. nih.govrsc.org This method has been successfully applied to synthesize the bicyclo[3.3.1]nonan-9-one cores of several natural products. nih.govrsc.orgresearchgate.net In this process, DIBAL-H acts as both a reducing agent to form a lactol anion and as a base to promote the subsequent aldol condensation. nih.govrsc.org Similarly, LiAlH(OtBu)₃ has been employed as a reducing agent to facilitate intramolecular aldol condensation, leading to high yields of the desired bicyclic ketone. nih.govrsc.org

The Prins reaction, an acid-catalyzed reaction between an alkene or alkyne and a carbonyl compound, has found application in the synthesis of bicyclo[3.3.1]nonane derivatives. researchgate.net A notable application is the intramolecular aza-Prins reaction, which is a key step in the synthesis of certain natural products containing the 3-azabicyclo[3.3.1]nonane ring system. beilstein-journals.orgnih.gov This reaction involves the cyclization of an iminium ion, generated in situ, onto a tethered alkene to form the bicyclic core. beilstein-journals.orgnih.gov The regioselectivity of the deprotonation step following the cyclization can be highly specific, leading to the formation of a particular alkene isomer. beilstein-journals.orgnih.gov For example, in the synthesis of (-)-halichonic acid, the intramolecular aza-Prins reaction of a specific imine precursor generates the rigid 3-azabicyclo[3.3.1]nonane ring system with complete regioselectivity. beilstein-journals.orgnih.gov

Derivatization from Adamantane (B196018) Precursors

Adamantane, with its rigid, diamond-like structure, serves as a valuable starting material for the synthesis of bicyclo[3.3.1]nonane derivatives. ucla.edu A key strategy involves the ring-opening of adamantane precursors to generate the bicyclo[3.3.1]nonane skeleton.

One notable method involves the transformation of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edunih.gov This readily accessible compound can be induced by trifluoromethanesulfonic acid and other electrophiles to form the adamantanone core. ucla.edunih.gov The resulting adamantyl cation can then be trapped by various nucleophiles, including aromatic and heteroaromatic rings, alcohols, nitriles, and halides, leading to a diverse array of substituted adamantanones. ucla.edunih.gov These adamantanones can then be further manipulated to yield functionalized bicyclo[3.3.1]nonane derivatives.

Another approach starts with the more accessible 9-Hydroxybicyclo[3.3.1]nonane-2,6-dione to construct highly functionalized 2-azaadamantane (B3153908) skeletons, which are heterocyclic analogs of adamantane. This method allows for the introduction of multiple functional groups onto the rigid cage structure, which can subsequently be converted into other functionalities.

Stereocontrolled Synthesis of Bicyclo[3.3.1]nonan-9-one Systems

The biological activity of bicyclo[3.3.1]nonane-containing molecules is often highly dependent on their stereochemistry. Therefore, developing synthetic methods that allow for precise control over the spatial arrangement of substituents is of paramount importance.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. Several powerful strategies have been developed for the diastereoselective construction of the bicyclo[3.3.1]nonane core.

A highly effective method is the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals. rsc.org This one-pot procedure provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones and allows for substitution at multiple positions of the bicyclic scaffold. rsc.org In some cases, the relative configuration of the product can be controlled by carefully choosing the solvent, base, and temperature. rsc.org

Another powerful approach is the base-promoted Michael–aldol anionic domino reaction of cyclic α-nitro ketones with α,β-unsaturated aldehydes. doi.org This method can generate up to four stereocenters, often with complete diastereoselectivity, due to the directing effect of the nitro group. doi.org

A single-step cyclization reaction has also been reported to provide highly diastereoselective access to the bicyclo[3.3.1]nonane core of the natural product garsubellin A. acs.org Further elaboration of this core can lead to more complex, functionalized analogs. acs.org

Reaction TypeStarting MaterialsKey Features
Domino Michael-aldol annulationCycloalkane-1,3-diones, enalsOne-pot, controllable relative configuration. rsc.org
Anionic domino reactionCyclic α-nitro ketones, α,β-unsaturated aldehydesGenerates up to four stereocenters with high diastereoselectivity. doi.org
Single-step cyclizationPolyprenylated phloroglucinol (B13840) precursorDirect access to the garsubellin A core. acs.org

Enantioselective Methodologies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial for developing pharmaceuticals, as different enantiomers can have vastly different biological effects.

A notable enantioselective method involves the palladium-catalyzed desymmetric arylation of α-disubstituted 1,3-diketones using a chiral Pd/PHOX complex. bohrium.com This approach allows for the synthesis of bicyclo[3.3.1]nonanes containing a bridgehead quaternary carbon in good yields and high enantiomeric excess. bohrium.com

Chiral phosphoric acid-catalyzed Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes represent another powerful strategy. rsc.org This method leads to the enantioselective synthesis of bicyclo[3.3.1]nonanes with three new stereogenic centers, including an all-carbon quaternary center. rsc.org

The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using baker's yeast has also been shown to be an effective method for obtaining enantiomerically pure starting materials for further synthesis. researchgate.net

MethodCatalyst/ReagentKey Features
Desymmetric ArylationChiral Pd/PHOX complexForms bridgehead quaternary carbons with high enantioselectivity. bohrium.com
Michael CyclizationChiral phosphoric acidCreates three new stereocenters, including a quaternary center. rsc.org
Kinetic ResolutionBaker's yeastProvides enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione. researchgate.net

Control of Relative and Absolute Configurations

Achieving control over both the relative and absolute configurations of multiple stereocenters is the pinnacle of stereocontrolled synthesis. Many of the methodologies discussed above contribute to this goal.

For instance, the anionic domino reaction of α-nitrocycloalkanones not only provides high diastereoselectivity but also allows for the generation of a specific major diastereomer by controlling the Michael and aldol steps of the reaction. doi.org Similarly, the palladium-catalyzed desymmetric arylation establishes a chiral bridgehead quaternary carbon, and the absolute configuration of the product has been confirmed by X-ray crystallographic analysis. bohrium.com

The chair-boat equilibrium in 3,7-dimethylbicyclo[3.3.1]nonan-2,9-dione derivatives can also be exploited to drive the epimerization towards a desired stereoisomer, enabling the stereocontrolled synthesis of specific dimethylbicyclo[3.3.1]nonan-9-ones. rsc.org

Total Synthesis of Specific Bicyclo[3.3.1]nonan-9-one Derivatives

The advanced synthetic methodologies described above have been successfully applied to the total synthesis of complex natural products containing the bicyclo[3.3.1]nonan-9-one core.

A significant achievement is the total synthesis of garsubellin A, a natural product that enhances the activity of choline (B1196258) acetyltransferase. nih.gov One synthetic strategy involves a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to construct the bicyclo[3.3.1]nonan-9-one core. nih.govresearchgate.net Another approach utilizes an oxidative ring expansion to form the key bicyclic framework, leading to a concise 10-step synthesis. nih.gov

The bicyclo[3.3.1]nonane core is also a key structural feature of other polyprenylated acylphloroglucinols like hyperforin (B191548) and guttiferone A. rsc.orgnih.gov Synthetic strategies developed for garsubellin A are often applicable to these related natural products. rsc.orgnih.gov

The synthesis of the F-G ring system of the azaspiracid natural products, which features a 2,9-dioxabicyclo[3.3.1]nonane system, has been achieved through a highly diastereoselective double intramolecular hetero-Michael addition of a diol onto a ynone. nih.gov

Target MoleculeKey Synthetic Strategy
Garsubellin ADIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. nih.govresearchgate.net
Garsubellin AOxidative ring expansion. nih.gov
Azaspiracid F-G ring systemDouble intramolecular hetero-Michael addition. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxybicyclo 3.3.1 Nonan 9 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[3.3.1]nonane systems. vu.lt The rigidity of the bicyclic framework, which can exist in chair-chair, boat-chair, or boat-boat conformations, gives rise to distinct NMR spectral features that are invaluable for stereochemical and conformational assignments. vu.lt

The relationship between vicinal proton-proton coupling constants (³JHH) and the corresponding dihedral angles, described by the Karplus equation, is a powerful tool for determining the relative stereochemistry and conformation of the six-membered rings in 2-Hydroxybicyclo[3.3.1]nonan-9-one systems. The magnitude of the coupling constant is dependent on the angle between two adjacent C-H bonds.

In the bicyclo[3.3.1]nonane framework, specific coupling constants can provide strong evidence for a predominant conformation. For example, small vicinal coupling constants of approximately 3.90 Hz and 4.88 Hz between protons on adjacent carbons in a substituted bicyclo[3.3.1]nonan-9-one provided strong evidence for a chair-chair (CC) conformation. A boat-chair (BC) conformation would be expected to show a much larger coupling constant for one of the protons trans to another. The analysis of these coupling constants, often in conjunction with molecular mechanics calculations, allows for a detailed understanding of the conformational preferences of the molecule in solution. For instance, in one study, the observed JH2H3a vicinal coupling constant of 3.90 Hz was in good agreement with the calculated value of 3.85 Hz for a mixture of 82% chair-chair and 18% boat-chair conformers.

Table 1: Representative ¹H NMR Coupling Constants and Inferred Dihedral Angles for a Substituted Bicyclo[3.3.1]nonan-9-one Derivative

Coupled ProtonsObserved J (Hz)Calculated J (Hz)Inferred Dihedral Angle (approx.)
H2, H3a3.903.85~60°
H2, H3b4.88-~60°

Note: This table is illustrative and based on data for a related derivative. Actual values for this compound may vary.

While one-dimensional NMR provides valuable data, complex structures like this compound often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. orgsyn.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish spin systems within the molecule. For instance, ¹H-¹H COSY can confirm the connectivity of protons within each of the six-membered rings. orgsyn.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. arxiv.org It is essential for assigning the carbon signals based on the already assigned proton signals. orgsyn.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and the carbonyl group (C9) in the bicyclo[3.3.1]nonan-9-one core. orgsyn.org

The collective data from these 2D NMR experiments provide a detailed map of the molecular structure, confirming the bicyclic framework and the positions of the hydroxyl and carbonyl groups. orgsyn.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound and its derivatives. iucr.orgresearchgate.net By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

For example, in the analysis of related substituted bicyclo[3.3.1]nonanones, HRMS (using Electrospray Ionization - ESI) was used to distinguish between compounds with very similar molecular weights. iucr.org The experimentally measured mass is compared to the calculated mass for a proposed formula, and a close match provides strong evidence for that composition. mpg.de This technique is indispensable for confirming the identity of newly synthesized compounds and ensuring their purity. iucr.orgiucr.org

Table 2: Illustrative HRMS Data for a Substituted Bicyclo[3.3.1]nonanone iucr.org

IonCalculated m/zFound m/z
[C₁₂H₁₉O₄]⁻227.12888227.12864

Note: This data is for a related compound and serves to illustrate the precision of HRMS.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional model of the molecule. researchgate.netcdnsciencepub.com This technique has been instrumental in confirming the conformation and stereochemistry of various bicyclo[3.3.1]nonane derivatives. vu.ltcdnsciencepub.comresearchgate.net

X-ray diffraction studies on derivatives of bicyclo[3.3.1]nonan-9-one have revealed that the bicyclic skeleton can adopt different conformations in the solid state, most commonly a chair-chair or a chair-boat conformation. cdnsciencepub.com The specific conformation is often influenced by the nature and position of substituents. iucr.org

In one study of a substituted this compound, both six-membered rings were found to adopt chair conformations. nih.gov The crystal structure reveals how individual molecules pack together in the unit cell, influenced by intermolecular forces. cdnsciencepub.com The analysis of puckering parameters can provide a quantitative description of the folding of the two six-membered rings. iucr.orgresearchgate.net

The presence of the hydroxyl group in this compound makes it capable of forming hydrogen bonds, which are strong, directional intermolecular interactions that significantly influence the crystal packing. mdpi.com X-ray crystallography allows for the precise determination of the geometry of these hydrogen bonds, including the distance between the donor (O-H) and acceptor (often the carbonyl oxygen) atoms and the O-H···O angle.

In the crystal structure of a derivative, (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one, intermolecular O—H···O hydrogen bonds link neighboring molecules into a one-dimensional chain. nih.gov In other related structures, more complex hydrogen-bonded networks have been observed, sometimes involving multiple molecules in the asymmetric unit. iucr.orgresearchgate.net These networks are fundamental to the stability of the crystal lattice. nsf.gov

Table 3: Hydrogen Bond Geometry in a Substituted this compound Derivative nih.gov

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O–H···O0.85---

Note: Specific distance and angle values from the source are not provided, but the presence and nature of the hydrogen bond are described.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy, which encompasses techniques sensitive to the differential interaction of chiral molecules with polarized light, is indispensable for the unambiguous determination of the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemistry of chiral molecules, particularly those containing chromophores like the enone moiety present in derivatives of this compound. The CD spectrum arises from the differential absorption of left and right circularly polarized light, and the resulting signal, known as the Cotton effect, is exquisitely sensitive to the spatial arrangement of atoms around the chromophore. researchgate.netmtoz-biolabs.com

For bicyclic systems, the rigid framework holds the chromophore in a specific conformation, leading to distinct CD spectra. The analysis of these spectra often involves comparing experimental data with theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT). acs.orgacs.orgmdpi.comresearchgate.net This computational approach can predict the CD spectra for different enantiomers, and the correlation between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. acs.orgacs.org

The CD spectra of bicyclic enones are influenced by the location and nature of substituents, which can alter the electronic properties and conformation of the chromophore. researchgate.net In the case of polyfunctional molecules within the bicyclo[3.3.1]nonane framework, interactions between different chromophores can lead to complex CD spectra, sometimes exhibiting bisignate Cotton effects, which can be indicative of through-space interactions. mdpi.com

Table 1: Representative CD Data for Bicyclic Ketones

CompoundSolventλmax (nm)Δε (M-1cm-1)Assignment
(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dioneDioxane~295+2.12n → π
(-)-(1R,5R)-Bicyclo[3.3.1]nonane-2,6-dioneDioxane~295-2.12n → π
(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrileEthanol218-4.5π → π
(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acidEthanol209+7.5π → π

The sign and magnitude of the Cotton effect (CE) are directly related to the absolute configuration of the chiral molecule. nih.gov For ketones, the Octant Rule is a well-established empirical method used to predict the sign of the n → π* Cotton effect based on the spatial distribution of substituents relative to the carbonyl group. However, for complex systems like bicyclo[3.3.1]nonane derivatives, the application of such empirical rules can sometimes be challenging, and a combination of experimental data and theoretical calculations provides a more reliable assignment. researchgate.netnih.gov

The concerted use of CD spectroscopy and optical rotation (OR) measurements, both of which are predicted by TD-DFT calculations, has become a powerful tool for the unambiguous determination of absolute configurations. researchgate.netacs.orgacs.org For a series of bicyclo[3.3.1]nonane diones, it has been demonstrated that the absolute configurations determined by comparing experimental and calculated CD and OR values are consistent. acs.orgacs.org This approach enhances the reliability of the stereochemical assignment, especially when empirical rules may be ambiguous. researchgate.net

Vibrational Spectroscopy in Mechanistic and Conformational Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable technique for probing the structural features and intramolecular interactions within molecules like this compound.

Infrared (IR) spectroscopy is highly sensitive to the vibrational frequencies of chemical bonds. In this compound, the presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group in a β-position relative to each other creates the potential for intramolecular hydrogen bonding. This interaction, where the hydroxyl proton is attracted to the carbonyl oxygen, has a significant and measurable effect on the IR spectrum. nih.govacs.org

The formation of an intramolecular hydrogen bond typically leads to a broadening and a red shift (shift to lower frequency) of the O-H stretching vibration. jchemrev.comyoutube.com In the absence of hydrogen bonding, the "free" O-H stretch appears as a sharp band, whereas the hydrogen-bonded O-H stretch is a broad absorption at a lower wavenumber. Similarly, the C=O stretching frequency is also affected, usually shifting to a lower frequency upon hydrogen bond formation, as the bond is slightly weakened. youtube.com

The position and shape of these bands can provide evidence for the presence and strength of the intramolecular hydrogen bond. By analyzing the IR spectrum, one can gain insights into the preferred conformation of the molecule in different environments. For instance, in dilute solutions of non-polar solvents, intramolecular interactions are more pronounced, whereas in more concentrated solutions or in polar solvents, intermolecular hydrogen bonding may also occur. quora.com

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm-1)Comments
Hydroxyl (-OH)O-H Stretch (Free)~3600 (sharp)Less likely to be observed in condensed phase due to hydrogen bonding.
Hydroxyl (-OH)O-H Stretch (Intramolecular H-bonded)3200 - 3500 (broad)Indicates interaction between the hydroxyl and carbonyl groups. scholaris.ca
Carbonyl (C=O)C=O Stretch (Free)~1715Typical for a cyclic ketone. acs.org
Carbonyl (C=O)C=O Stretch (Intramolecular H-bonded)1680 - 1700Shift to lower frequency due to hydrogen bonding. youtube.com
Alkyl (C-H)C-H Stretch2850 - 3000Characteristic of the bicyclic alkane framework. acs.org

Conformational Analysis and Dynamics of Bicyclo 3.3.1 Nonan 9 One

Intrinsic Conformations of the Bicyclo[3.3.1]nonane Framework

The parent bicyclo[3.3.1]nonane system can theoretically exist in three primary conformations: a twin-chair (or chair-chair), a boat-chair, and a twin-boat. vu.ltoregonstate.edu The relative stability of these conformations is dictated by a delicate balance of steric and electronic factors.

For the unsubstituted bicyclo[3.3.1]nonane, the chair-chair (CC) conformation is widely recognized as the most stable arrangement. oregonstate.eduresearchgate.net In this conformation, both six-membered rings adopt a chair-like geometry. High-level ab initio calculations have consistently shown the 'double chair' (CC) conformer to be the most favorable for the parent hydrocarbon and several of its derivatives, dominating over the boat-chair form. researchgate.net This preference is attributed to the minimization of torsional strain, a key stabilizing factor in cyclohexane (B81311) rings. However, this conformation is not without strain; a significant transannular interaction (steric repulsion) exists between the endo hydrogen atoms at the C3 and C7 positions. cdnsciencepub.com

The boat-chair (BC) conformation is a higher-energy alternative to the chair-chair form. vu.ltresearchgate.net In this arrangement, one ring maintains a chair geometry while the other adopts a higher-energy boat form. The energy difference between the CC and BC conformations is generally found to be in the range of 2-3 kcal/mol. researchgate.net For bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, indicating a potential equilibrium between the two. researchgate.net The twin-boat (BB) conformation is considerably more strained and generally not considered a significant contributor to the conformational equilibrium under normal conditions due to severe steric clashes. nih.gov

A key feature of the bicyclo[3.3.1]nonane system is the distortion from idealized cyclohexane geometry. In the dominant chair-chair conformation, the repulsive steric interaction between the endo-hydrogens at C3 and C7 forces the two chair rings to flatten. vu.ltcdnsciencepub.com This flattening is a mechanism to increase the distance between these interacting atoms, thereby relieving some of the transannular strain. X-ray crystallographic studies of derivatives like exo-7-methylbicyclo[3.3.1]nonan-3-one confirm this distortion. cdnsciencepub.com The degree of flattening can be influenced by substituents. For instance, in 2,4-dioxabicyclo[3.3.1]nonane, the flattening is more pronounced compared to the parent carbocyclic system. researchgate.net

Steric and Electronic Influences on Conformational Preferences

The introduction of functional groups, such as in 2-Hydroxybicyclo[3.3.1]nonan-9-one, significantly impacts the conformational landscape. The sp²-hybridized carbonyl group at C9 inherently flattens the ring it is part of.

In the case of bicyclo[3.3.1]nonane-2,9-dione, computational studies have shown that the chair-boat (CBo) conformer is actually the most stable, with the chair-chair (CC) conformer being 2.5 kJ/mol higher in energy. researchgate.net This preference is a direct result of the electronic and steric effects introduced by the two carbonyl groups. The reduction of these diketones is also guided by these conformational and stereoelectronic effects. cdnsciencepub.com For this compound, the position and orientation (endo or exo) of the hydroxyl group at C2 will further influence the stability of the chair and boat forms of the substituted ring through steric interactions and potential intramolecular hydrogen bonding with the C9 carbonyl group.

A study on the reduction of bicyclo[3.3.1]nonane-2,9-dione found that the chair-boat conformation is the preferred ground state for this molecule, as determined by molecular mechanics calculations. rsc.org The stereochemistry of the resulting hydroxy ketones is a direct consequence of the conformational biases and the direction of hydride attack.

Conformational Equilibria and Epimerization Processes

Substituted bicyclo[3.3.1]nonanes often exist as a dynamic equilibrium between different conformations, most notably the chair-chair and chair-boat forms. researchgate.netdocumentsdelivered.com The position of this equilibrium is sensitive to substitution patterns and temperature. For example, introducing an axial methyl group can destabilize a chair conformation, pushing the equilibrium towards a boat form. oregonstate.edu

Theoretical and Computational Approaches to Conformational Landscape

Modern computational chemistry provides powerful tools for mapping the complex conformational landscapes of bicyclic systems. Methods like molecular mechanics, ab initio calculations, and Density Functional Theory (DFT) are used to determine the geometries and relative energies of various conformers. researchgate.netcdnsciencepub.comrsc.org

For bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have been employed to investigate the molecular structures, energy differences, and the potential barrier for interconversion between the twin-chair and boat-chair conformers. researchgate.net These studies calculated a relatively small energy difference of about 1 kcal/mol between the CC and BC forms and an inversion barrier of approximately 6 kcal/mol. researchgate.net Such computational models are crucial for rationalizing experimental observations, such as those from NMR spectroscopy and X-ray crystallography, and for predicting the reactivity and stereochemical outcomes of reactions involving these molecules. cdnsciencepub.comrsc.org

Interactive Data Table: Conformational Energy Differences

The table below summarizes calculated relative energies for different conformations of bicyclo[3.3.1]nonane and a related derivative.

CompoundConformationRelative Energy (kJ/mol)Method
Bicyclo[3.3.1]nonane-2,9-dioneChair-Chair (CC)2.5HF/6-31G researchgate.net
Bicyclo[3.3.1]nonane-2,9-dioneChair-Boat (CBo)0 (Most Stable)HF/6-31G researchgate.net
Bicyclo[3.3.1]nonane-2,6-dioneChair-Chair (CC)0 (Most Stable)HF/6-31G researchgate.net
Bicyclo[3.3.1]nonane-2,6-dioneChair-Boat (CB)3.4HF/6-31G researchgate.net

Molecular Mechanics Calculations

While specific molecular mechanics studies focusing exclusively on this compound are not extensively detailed in readily available literature, the conformational landscape of the parent bicyclo[3.3.1]nonan-9-one system is well-documented and serves as a foundational model. The bicyclo[3.3.1]nonane framework can theoretically exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a boat-boat (BB) form. vu.lt

Molecular mechanics calculations are instrumental in determining the relative steric energies of these conformers. For the parent bicyclo[3.3.1]nonan-9-one, the twin-chair conformation is generally the most stable. However, the introduction of substituents can shift this equilibrium. The presence of a hydroxyl group at the C2 position, as in this compound, introduces potential steric and electronic interactions that can influence the stability of the various conformers.

Computational studies on the parent compound, bicyclo[3.3.1]nonan-9-one (BNO), using ab initio and density functional theory (DFT) methods, which provide similar energetic insights to molecular mechanics, have quantified the energy differences between the conformers. These studies indicate a relatively small energy gap between the twin-chair (CC) and boat-chair (BC) conformations.

For instance, the free energy difference (ΔG) between the CC and BC conformers of the parent BNO is calculated to be approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. This small energy difference suggests that both conformers could coexist in equilibrium. In a study on 2,4-dimethoxybicyclo[3.3.1]nonan-9-one, it was noted that the parent bicyclo[3.3.1]nonan-9-one is estimated to contain a significant portion (22%) of the boat-chair (BC) conformer in solution at room temperature. This is a higher proportion compared to the non-ketonic parent, bicyclo[3.3.1]nonane, indicating that the carbonyl group influences the conformational preference.

The position of the hydroxyl group (axial vs. equatorial) in this compound would be a critical factor in determining the most stable conformation. An axial hydroxyl group could potentially engage in intramolecular hydrogen bonding with the carbonyl oxygen at C9, which might stabilize a particular conformation, such as the chair-boat form. Conversely, an equatorial hydroxyl group would minimize steric hindrance.

Table 1: Calculated Conformational Energy Differences for Bicyclo[3.3.1]nonan-9-one (BNO)

Conformer Comparison Calculated Energy Difference (ΔG) Method
Twin-Chair (CC) vs. Boat-Chair (BC) ~1 kcal/mol Ab initio / DFT

This data is for the parent compound bicyclo[3.3.1]nonan-9-one and serves as an estimate for the behavior of the 2-hydroxy derivative.

Quantum Chemical Calculations for Intermolecular Interactions

The intermolecular interactions of this compound are primarily governed by the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups, which allow for the formation of strong hydrogen bonds. Quantum chemical calculations are a powerful tool for analyzing the geometry and energetics of these interactions.

The primary intermolecular interaction is the hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule (O-H···O=C). This type of interaction is a significant force in the crystal packing and solution-phase aggregation of the compound. The strength and geometry of these hydrogen bonds can be precisely modeled using methods like Density Functional Theory (DFT).

Crystal structure analysis of a closely related derivative, (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one, confirms the presence of these interactions. In this derivative, intermolecular O-H···O hydrogen bonds link adjacent molecules, forming a one-dimensional chain. nih.gov The hydroxyl group in this structure is in an axial position, facilitating this interaction. nih.gov

Quantum chemical calculations can provide detailed information about these hydrogen bonds, including bond lengths, angles, and binding energies. For example, calculations can determine the precise internuclear distance between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group. These calculations often employ methods that can account for electron correlation and dispersion forces, which are crucial for accurately describing non-covalent interactions.

Table 2: Typical Parameters for Intermolecular O-H···O Hydrogen Bonds

Parameter Typical Range
H···O distance 1.5 - 2.2 Å
O-H···O angle 150 - 180°

These values represent typical ranges for hydrogen bonds involving hydroxyl and carbonyl groups and are illustrative of the interactions expected for this compound.

Quantum chemical methods, such as the analysis of the electron density topology (Quantum Theory of Atoms in Molecules, QTAIM), can further characterize these interactions. Such analyses can distinguish between shared-shell (covalent) and closed-shell (like hydrogen bonds and van der Waals) interactions, providing deeper insight into the nature of the chemical bonding.

Advanced Applications and Derivatization in Organic Synthesis

Building Blocks for Complex Natural Products and Bioactive Molecule Scaffolds

The bicyclo[3.3.1]nonane skeleton is a privileged scaffold found in numerous biologically active natural products. Its inherent conformational properties provide a rigid platform for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological function.

Polyprenylated acylphloroglucinols (PPAPs) are a large family of natural products renowned for their significant biological activities, including antidepressant, antibacterial, and antitumor properties. iucr.org A common structural feature of many PPAPs is a highly oxygenated and substituted bicyclo[3.3.1]nonane-trione core. researchgate.net

Synthetic chemists have devised elegant strategies to construct this core, often employing domino reactions that generate the bicyclic system in a single, efficient step. A key approach involves the Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals. This methodology provides a direct route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones, which are direct precursors to the PPAP scaffold. ucl.ac.uk The reaction is highly versatile, allowing for the introduction of various substituents onto the bicyclic frame. ucl.ac.uk Furthermore, the stereochemical outcome of the annulation can often be controlled by carefully selecting the solvent, base, and temperature, enabling access to specific diastereomers of the bicyclic ketol products. researchgate.netucl.ac.uk These synthetic scaffolds are then elaborated through further reactions, such as prenylation, to complete the total synthesis of complex PPAPs like hyperforin (B191548). acs.org

Table 1: Key Bicyclic Precursors in PPAP Synthesis

Precursor ClassSynthetic MethodResulting ScaffoldRelevance
Substituted 1,3-Cyclohexanediones & EnalsDomino Michael-Aldol Annulation researchgate.netucl.ac.uk6-Hydroxybicyclo[3.3.1]nonane-2,9-diones ucl.ac.ukDirect precursor to the core of many PPAP natural products. researchgate.net
Acylphloroglucinols & Allylic CompoundsDouble Decarboxylative Allylation (DcA) / Dearomative Conjunctive Allylic Alkylation (DCAA) acs.orgBicyclo[3.3.1]nonane-2,4,9-trione frameworks acs.orgBiosynthesis-inspired route to diverse PPAP analogs. acs.org

The diamondoid structure of adamantane (B196018) has fascinated chemists for decades, leading to its incorporation into pharmaceuticals and materials science. ucla.edu The bicyclo[3.3.1]nonane framework is a logical and effective precursor for constructing the adamantane cage due to its inherent structural similarity.

Several synthetic strategies leverage this relationship. For instance, appropriately substituted bicyclo[3.3.1]nonanes can undergo transannular cyclization reactions to form the adamantane core. A notable example is the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edu In the presence of electrophiles like trifluoromethanesulfonic acid, this compound readily forms an adamantyl cation, which can then be trapped by a variety of nucleophiles (aromatics, alcohols, nitriles), yielding a diverse array of substituted adamantanones. ucla.edu

This strategy has also been extended to the synthesis of hetero-adamantanes. An all-bridge carbon-oxidized 2-azaadamantane (B3153908) skeleton was successfully constructed via an eight-step route starting from 9-hydroxybicyclo[3.3.1]nonane-2,6-dione. nih.govacs.orgacs.org This demonstrates the utility of the bicyclo[3.3.1]nonane scaffold in building complex, caged heterocyclic systems.

Table 2: Transformation of Bicyclo[3.3.1]nonane Scaffolds to Adamantanes

Starting Bicyclo[3.3.1]nonane DerivativeReaction TypeResulting Adamantane ProductReference
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneAcid-Promoted Transannular CyclizationSubstituted Adamantan-2-ones ucla.edu
9-Hydroxybicyclo[3.3.1]nonane-2,6-dioneMulti-step synthesis including cyclizationAll-bridge carbon-oxidized 2-azaadamantane nih.govacs.orgacs.org
Bicyclo[3.3.1]nonane-derived diolefinsRing ClosureAdamantane Scaffold mdpi.com

The taxane (B156437) family of diterpenoids, which includes the blockbuster anticancer drug paclitaxel (B517696) (Taxol), features a complex polycyclic core. The synthesis of this core is a significant challenge, and the bicyclo[3.3.1]nonane system has been employed as a strategic starting point. Researchers have used synthetic sequences involving bicyclo[3.3.1]nonane structures to construct the bicyclo[5.3.1]undecane AB ring system characteristic of taxanes. vu.lt The rigid bicyclic starting material facilitates the stereocontrolled construction of the more complex target. Furthermore, simplified analogues of taxol have been designed and synthesized based on a conformationally rigid bicyclo[3.3.1]nonane scaffold, aiming to mimic the biological activity of the natural product with a less complex structure. researchgate.net

Development of Chiral Ligands for Asymmetric Catalysis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated asymmetric catalytic methods. A key component of these methods is the chiral ligand, which coordinates to a metal center and directs the stereochemical outcome of a reaction.

The rigid C2-symmetric framework of certain bicyclo[3.3.1]nonane derivatives makes them excellent platforms for designing such ligands. Starting from enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, C2-symmetric chiral diene ligands have been synthesized. researchgate.net These ligands, when complexed with rhodium, have demonstrated high catalytic activity and excellent enantioselectivity (up to 96% ee) in reactions like the conjugate addition of arylboronic acids to cyclic enones. researchgate.net The stereoselective reduction of racemic bicyclo[3.3.1]nonane-2,6-dione using biocatalysts like enzymes from carrots (Daucus carota) can yield chiral hydroxy ketones such as 6-hydroxybicyclo[3.3.1]nonan-2-one. nih.gov These chiral building blocks are invaluable for the synthesis of optically active compounds and can serve as precursors for more complex chiral ligands. nih.gov

Construction of Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The unique, V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an intriguing building block for creating pre-programmed molecular synthons for self-assembly. vu.lt

While the application of bicyclo[3.3.1]nonanes in supramolecular chemistry is less developed than its use in total synthesis, it holds significant promise. vu.lt The rigid framework is ideal for constructing molecular clefts and cavities. By functionalizing the bicyclic core with recognition motifs, such as hydrogen-bonding groups, at specific positions, these molecules can be programmed to self-assemble into larger architectures. Researchers have explored the use of the bicyclo[3.3.1]nonane framework for the construction of chiral, C2-symmetric synthons designed to form tubular structures through end-to-end association. vu.lt This V-shaped scaffold has been identified as a potential component in the design of lattice inclusion hosts and crown ethers, where the defined geometry of the bicyclic unit can be used to create specific binding pockets for guest molecules. vu.lt

Exploration of Chemical Space for Structurally Diverse Compounds in Medicinal Chemistry Research

The bicyclo[3.3.1]nonane framework, as found in 2-hydroxybicyclo[3.3.1]nonan-9-one, serves as a valuable scaffold for the synthesis of structurally diverse compounds with potential applications in medicinal chemistry. vu.lt Its rigid, three-dimensional structure is an attractive starting point for the development of novel molecular entities.

Researchers have synthesized a variety of derivatives by modifying the core structure. For example, a series of novel bicyclo[3.3.1]nonanones have been prepared, featuring different substituents at various positions on the bicyclic system. researchgate.netiucr.org These synthetic efforts demonstrate the chemical tractability of the scaffold and its capacity to present functional groups in well-defined spatial orientations.

A notable application of this scaffold is in the construction of more complex molecular architectures. For instance, 9-hydroxybicyclo[3.3.1]nonane-2,6-dione has been utilized as a starting material in a multi-step synthesis to construct an all-bridge carbon-oxidized 2-azaadamantane skeleton. acs.org This transformation highlights the utility of the bicyclo[3.3.1]nonane core in accessing novel and complex heterocyclic systems, which are of significant interest in the development of new therapeutic agents and energetic materials. acs.org The derivatization often involves reactions targeting the ketone and hydroxyl functionalities, as well as the carbon backbone.

The table below lists some of the synthesized derivatives starting from or related to the bicyclo[3.3.1]nonane core, showcasing the chemical diversity that can be achieved.

Table 2: Examples of Structurally Diverse Compounds Derived from the Bicyclo[3.3.1]nonane Scaffold
Compound NameMolecular FormulaSynthetic Origin/SignificanceReference
4-methoxybicyclo[3.3.1]non-3-ene-2,9-dioneC10H12O3Synthesized from a 4-hydroxybicyclo[3.3.1]nonane derivative. iucr.org
4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-olC12H20O4A novel bicyclo[3.3.1]nonanone derivative structurally elucidated by X-ray crystallography. researchgate.net
6,9,10-trimethoxy-2-azaadamantane-4,8-diolC12H19NO5Constructed from 9-hydroxybicyclo[3.3.1]nonane-2,6-dione. acs.org
2,9,9,10,10-pentanitro-2-azaadamantane-4,6,8-triyl trinitrateC9H6N8O20An energetic compound derived from the 2-azaadamantane skeleton. acs.org

Model Systems for Fundamental Stereochemical Studies

The bicyclo[3.3.1]nonane skeleton is an excellent model system for fundamental studies in stereochemistry and conformational analysis. vu.lt The framework is composed of two fused cyclohexane (B81311) rings, and its conformational preferences are a subject of significant interest. In principle, the bicyclo[3.3.1]nonane system can exist in three conformations: chair-chair, boat-chair, and boat-boat. vu.lt

The parent hydrocarbon and many of its simple derivatives preferentially adopt a double-chair conformation. However, this conformation can be destabilized by steric interactions between endo substituents at the C3 and C7 positions. cdnsciencepub.com The introduction of functional groups, such as the ketone at C9 and the hydroxyl group at C2 in this compound, significantly influences the conformational equilibrium. vu.ltcdnsciencepub.com

The study of these model systems is important for understanding the interplay of steric and electronic effects that govern molecular shape, which is a fundamental concept in organic chemistry with implications for reactivity and molecular recognition. vu.ltcdnsciencepub.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-hydroxybicyclo[3.3.1]nonan-9-one derivatives?

The synthesis typically involves Mannich reactions or cyclization strategies. For example, bicyclic ketones can be synthesized via double Mannich condensation of ketones (e.g., acetone), aldehydes, and ammonium acetate in ethanol, followed by functionalization with chloroacetyl chloride . Key steps include optimizing stoichiometry (e.g., 1:4:2 molar ratios for ketone/aldehyde/ammonium acetate) and purification via recrystallization (e.g., methanol). Monitoring by IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and X-ray diffraction confirms product identity .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the SHELX suite (SHELXL for refinement) is widely used to solve structures, with data collected on diffractometers (e.g., Bruker D8 Quest). Parameters like puckering angles (θ, φ) and Cremer-Pople ring analysis quantify conformational distortions (e.g., chair-chair vs. chair-boat conformations) . Intermolecular interactions (e.g., C–H⋯π) are visualized using software like CrystalExplorer .

Q. What spectroscopic techniques are used to characterize bicyclo[3.3.1]nonan-9-one derivatives?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aryl protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : Confirms molecular weight (e.g., EPA/NIH database entries for bicyclo[3.3.1]nonan-9-ones) .
  • XRD : Validates bond lengths/angles (e.g., C–Cl ~1.73 Å) and packing motifs .

Advanced Research Questions

Q. How do substituents influence the conformational dynamics of bicyclo[3.3.1]nonan-9-one derivatives?

Substituents (e.g., chloroacetyl, aryl groups) induce steric strain, forcing chair-boat or twin-chair conformations. For example, bulky 2-exo substituents destabilize chair-chair conformations, as shown by X-ray data (deviations up to 0.78 Å from ideal planes) . DFT optimization (B3LYP/6-31G(d,p)) corroborates experimental geometries, with energy gaps (ΔE) ~5.3 eV indicating stability .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in these compounds?

Hirshfeld surfaces mapped over dnorm quantify contact contributions (e.g., H⋯H, 52.3%; H⋯O, 10.8%) . Fingerprint plots differentiate interaction types (e.g., sharp spikes for H⋯Cl vs. broad regions for H⋯H). This guides crystal engineering; for instance, C–H⋯π interactions stabilize helical packing .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • DFT : Calculates frontier orbitals (HOMO/LUMO) to identify reactive sites (e.g., amidic carbonyl as electron-rich for electrophilic attack) .
  • Molecular docking : AutoDock/Vina evaluates binding affinities (e.g., −9.56 kcal/mol for ERα protein) and interaction modes (e.g., hydrogen bonds with catalytic residues) .
  • SAR studies : Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant activity, while electron-donating groups (e.g., –OCH₃) reverse this trend .

Q. How are contradictions in biological activity data resolved for structurally similar derivatives?

Contradictions arise from substituent electronic effects and assay conditions. For example, halogenated derivatives show high cytotoxicity but low antioxidant activity due to prooxidant effects, whereas methoxy groups enhance radical scavenging but reduce cell inhibition . Dose-response curves and ROS assays (e.g., DPPH, ABTS) validate these trends .

Q. What strategies optimize the pharmacological profile of bicyclo[3.3.1]nonan-9-one derivatives?

  • Cyclodextrin complexes : Enhance solubility and bioavailability (e.g., NA-332-β-cyclodextrin shows higher analgesia and lower toxicity than tramal) .
  • Hydrazone/thiosemicarbazone derivatives : Improve antimicrobial activity (MIC ~6.25 µg/mL against S. aureus) via metal chelation .
  • Toxicity screening : Acute toxicity (LD₅₀) and genotoxicity assays (e.g., Ames test) prioritize candidates .

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